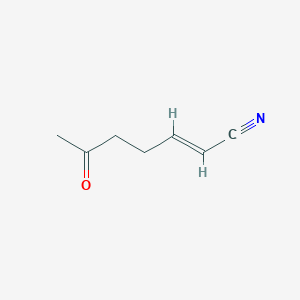

2-Heptenenitrile, 6-oxo-, (E)-(9CI)

Description

Note: The compound name in the original query, “2-Heptenenitrile, 6-oxo-, (E)-(9CI),” appears to conflate a nitrile (-CN) and an aldehyde (-CHO). Based on the evidence provided (CAS 147032-69-7), the correct structure is 2-Heptenal, 6-oxo-, (E)-(9CI), an α,β-unsaturated aldehyde with a ketone group at position 6 .

Properties

CAS No. |

120113-88-4 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

(E)-6-oxohept-2-enenitrile |

InChI |

InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h2,4H,3,5H2,1H3/b4-2+ |

InChI Key |

XSSNSXZCUQJHFI-DUXPYHPUSA-N |

SMILES |

CC(=O)CCC=CC#N |

Isomeric SMILES |

CC(=O)CC/C=C/C#N |

Canonical SMILES |

CC(=O)CCC=CC#N |

Synonyms |

2-Heptenenitrile, 6-oxo-, (E)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-heptenenitrile can be achieved through several methods. One common approach involves the reaction of 2-heptenenitrile with an oxidizing agent to introduce the ketone functionality. The reaction conditions typically involve the use of mild oxidizing agents and controlled temperatures to ensure selective oxidation without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 6-Oxo-2-heptenenitrile may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-heptenenitrile undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 6-oxoheptanoic acid.

Reduction: Formation of 6-amino-2-heptene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxo-2-heptenenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Oxo-2-heptenenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₇H₁₀O₂

- Molecular Weight : 126.1531 g/mol

- Functional Groups : Aldehyde (-CHO) at position 2, ketone (-CO) at position 6, and a conjugated (E)-configured double bond between C2 and C3 .

- Structural Significance : The α,β-unsaturated aldehyde moiety is reactive, enabling participation in cycloadditions, nucleophilic additions, and polymerization reactions.

Comparison with Similar Compounds

Below is a comparative analysis of 2-Heptenal, 6-oxo-, (E)-(9CI) with structurally or functionally related compounds.

Table 1: Comparative Data of Selected Compounds

Structural and Functional Comparisons

(i) 2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)-(9CI)

- Key Differences: Extended Conjugation: Contains two conjugated double bonds (C2–C3 and C4–C5), enhancing resonance stabilization and UV absorption properties compared to the single double bond in 2-Heptenal . Higher LogP: LogP = 1.2768 suggests greater lipophilicity, impacting solubility and bioavailability .

(ii) 2-Butenenitrile, (2E)-(9CI)

- Key Differences :

Notes

The analysis instead focuses on 2-Heptenal, 6-oxo-, (E)-(9CI) (CAS 147032-69-7), an aldehyde derivative.

Data Gaps : Experimental LogP and solubility data for 2-Heptenal, 6-oxo- are unavailable in the evidence. Further studies are required to quantify these properties.

Source Diversity : References include technical databases (–3) and supplier catalogs (), ensuring a balanced perspective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.